molecular formula C19H24N4O3 B10986836 N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10986836
M. Wt: 356.4 g/mol
InChI Key: HQXYGBXIJMJGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholinoethoxy group attached to a phenyl ring, and a tetrahydrocyclopenta[c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the cycloaddition reaction of electron-deficient N-arylhydrazones with nitroolefins, leading to the formation of substituted pyrazoles . The morpholinoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the morpholinoethoxy moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a morpholinoethoxy group and a tetrahydrocyclopenta[c]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-(2-morpholin-4-ylethoxy)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4O3/c24-19(18-16-5-2-6-17(16)21-22-18)20-14-3-1-4-15(13-14)26-12-9-23-7-10-25-11-8-23/h1,3-4,13H,2,5-12H2,(H,20,24)(H,21,22)

InChI Key

HQXYGBXIJMJGGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.